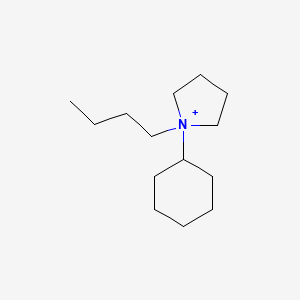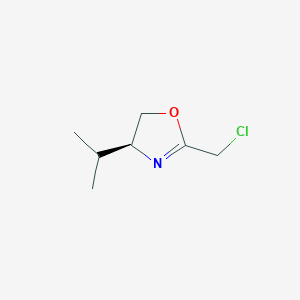
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a chiral compound with a unique structure that includes an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves the reaction of (S)-glycidol with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in stoichiometric amounts. This reaction leads to the formation of cyclic chloromethyl sulfite or sulfate derivatives . The reaction conditions usually require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazole compound.
Aplicaciones Científicas De Investigación
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: Another chiral compound with a similar chloromethyl group but a different ring structure.
Cyclic (4S)-chloromethyl sulfite and sulfate derivatives of (S)-glycidol: These compounds share the chloromethyl group and are used as synthetic equivalents of epichlorohydrin.
Uniqueness
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its specific oxazole ring structure and the presence of both a chloromethyl group and an isopropyl group
Propiedades
Número CAS |
221196-91-4 |
|---|---|
Fórmula molecular |
C7H12ClNO |
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)6-4-10-7(3-8)9-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
Clave InChI |
STHGZAOXDUOTAD-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)CCl |
SMILES canónico |
CC(C)C1COC(=N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


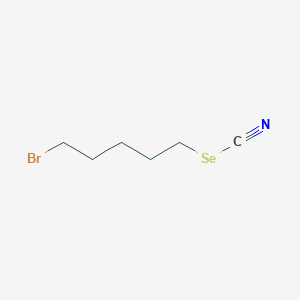
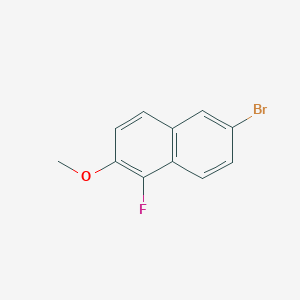
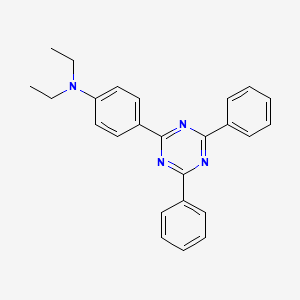
![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
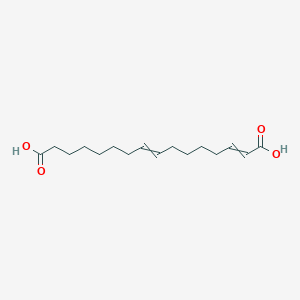
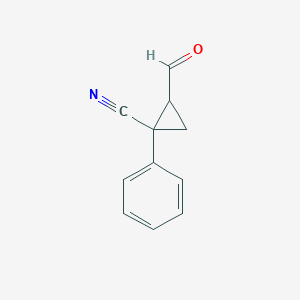
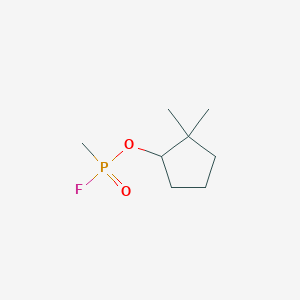
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)

